molecular formula C8H8N4 B13177490 6-(Cyclopropylamino)pyrimidine-4-carbonitrile

6-(Cyclopropylamino)pyrimidine-4-carbonitrile

Cat. No.: B13177490
M. Wt: 160.18 g/mol
InChI Key: JXBNVERNZZCBOZ-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylamino group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with cyclopropylamine, followed by the introduction of the cyano group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-(Cyclopropylamino)pyrimidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme functions and interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The cyclopropylamino group can enhance binding affinity and specificity to the target, while the cyano group can modulate the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-4-carbonitrile derivatives: These compounds share the pyrimidine and cyano groups but differ in other substituents.

    Cyclopropylamino derivatives: Compounds with the cyclopropylamino group attached to different heterocycles.

Uniqueness

6-(Cyclopropylamino)pyrimidine-4-carbonitrile is unique due to the combination of the cyclopropylamino and cyano groups on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that can be advantageous in drug design and other applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-(cyclopropylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C8H8N4/c9-4-7-3-8(11-5-10-7)12-6-1-2-6/h3,5-6H,1-2H2,(H,10,11,12)

InChI Key

JXBNVERNZZCBOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC(=C2)C#N

Origin of Product

United States

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